3-Benzyloxy-5-isopropoxybenzoic acid
Overview
Description
3-Benzyloxy-5-isopropoxybenzoic acid is an organic compound characterized by its aromatic structure and functional groups. It is a derivative of benzoic acid, featuring a benzene ring substituted with a benzyloxy group at the 3-position and an isopropoxy group at the 5-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Benzene Derivatives Synthesis: The compound can be synthesized starting from benzene derivatives through a series of reactions involving electrophilic aromatic substitution.
Esterification: The benzyloxy and isopropoxy groups can be introduced via esterification reactions using appropriate alcohols and acid chlorides or anhydrides.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production typically involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and pressures.
Purification: The final product is purified using techniques such as recrystallization, distillation, or chromatography to remove impurities and by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form derivatives such as 3-benzyloxy-5-isopropoxybenzoic anhydride.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidizing Agents: Common reagents include potassium permanganate, chromic acid, and nitric acid.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are often used for reduction reactions.
Substitution Reagents: Halogenating agents like bromine and iodine, and nucleophiles such as amines and alcohols.
Major Products Formed:
Oxidation Products: Carboxylic acids, anhydrides, and esters.
Reduction Products: Alcohols and aldehydes.
Substitution Products: Halogenated compounds and alkylated derivatives.
Scientific Research Applications
3-Benzyloxy-5-isopropoxybenzoic acid has various applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Benzyloxy-5-isopropoxybenzoic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
3-Benzyloxy-4-isopropoxybenzoic acid: Similar structure with a different position of the isopropoxy group.
3-Benzyloxy-5-methoxybenzoic acid: Similar structure with a methoxy group instead of isopropoxy.
3-Isopropoxybenzoic acid: Lacks the benzyloxy group.
Uniqueness: 3-Benzyloxy-5-isopropoxybenzoic acid is unique due to its specific combination of functional groups, which can influence its reactivity and applications. The presence of both benzyloxy and isopropoxy groups on the benzene ring provides distinct chemical properties compared to similar compounds.
Properties
IUPAC Name |
3-phenylmethoxy-5-propan-2-yloxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-12(2)21-16-9-14(17(18)19)8-15(10-16)20-11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRXMGQEVPNUIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)OCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694802 | |
Record name | 3-(Benzyloxy)-5-[(propan-2-yl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00694802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852520-53-7 | |
Record name | 3-(Benzyloxy)-5-[(propan-2-yl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00694802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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